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Compound of Interest

Compound Name: Methyl 3-hexylnon-2-enoate

Cat. No.: B15325597 Get Quote

Comprehensive spectroscopic data for Methyl 3-hexylnon-2-enoate, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is not

readily available in publicly accessible databases and literature. This technical guide outlines

the expected spectroscopic characteristics based on the compound's structure and provides

general experimental protocols for acquiring such data. This information is intended to serve as

a reference for researchers and scientists in the field of drug development and chemical

analysis.

Predicted Spectroscopic Data
While specific experimental data for Methyl 3-hexylnon-2-enoate is unavailable, the following

tables summarize the predicted chemical shifts and spectral features based on its chemical

structure: an α,β-unsaturated ester with a methyl ester group and two alkyl chains (hexyl and

what would be a pentyl group attached to the double bond).

Table 1: Predicted ¹H NMR Spectroscopic Data for
Methyl 3-hexylnon-2-enoate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.7-6.0 Singlet 1H Vinylic H (at C2)

~3.7 Singlet 3H OCH₃

~2.2-2.4 Triplet 2H Allylic CH₂ (at C4)

~1.2-1.6 Multiplet 16H
CH₂ of hexyl and

nonyl chains

~0.9 Triplet 6H
Terminal CH₃ of hexyl

and nonyl chains

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Methyl 3-hexylnon-2-enoate

Chemical Shift (ppm) Assignment

~167 C=O (ester)

~160 C3 (vinylic)

~118 C2 (vinylic)

~51 OCH₃

~34 C4

~22-32 Other CH₂ carbons

~14 Terminal CH₃ carbons

Table 3: Predicted Mass Spectrometry (MS) Data for
Methyl 3-hexylnon-2-enoate
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m/z Assignment

240.21 [M]⁺ (Molecular Ion)

209.18 [M - OCH₃]⁺

181.16 [M - C₄H₉O]⁺

125.09 [M - C₈H₁₇]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data for
Methyl 3-hexylnon-2-enoate

Wavenumber (cm⁻¹) Assignment

~2955, 2927, 2856 C-H stretching (alkane)

~1720 C=O stretching (α,β-unsaturated ester)

~1650 C=C stretching (alkene)

~1250, 1170 C-O stretching (ester)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like Methyl 3-hexylnon-2-enoate.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating

at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate

deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an

internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR,

a proton-decoupled sequence would be employed to simplify the spectrum.

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with an

electron ionization (EI) source. The sample would be introduced via direct infusion or through a

gas chromatograph (GC-MS) for separation from any impurities. The instrument would be

scanned over a mass range of m/z 50-500.
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Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared

(FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two

sodium chloride or potassium bromide plates to create a thin film. The spectrum would be

recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of an organic compound

like Methyl 3-hexylnon-2-enoate is depicted in the following diagram.
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To cite this document: BenchChem. [Spectroscopic Data for Methyl 3-hexylnon-2-enoate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15325597#methyl-3-hexylnon-2-enoate-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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